molecular formula C9H11BrS B6354986 (3-Bromo-5-ethylphenyl)(methyl)sulfane CAS No. 1822762-56-0

(3-Bromo-5-ethylphenyl)(methyl)sulfane

Cat. No. B6354986
CAS RN: 1822762-56-0
M. Wt: 231.15 g/mol
InChI Key: KGVNVDKJLROCKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(3-Bromo-5-ethylphenyl)(methyl)sulfane” is 1S/C9H11BrS/c1-2-7-4-5-8(10)6-9(7)11-3/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a bromine atom and a methyl sulfane group attached to a phenyl ring, which also carries an ethyl group .


Physical And Chemical Properties Analysis

“(3-Bromo-5-ethylphenyl)(methyl)sulfane” has a molecular weight of 231.15 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

(3-Bromo-5-ethylphenyl)(methyl)sulfane: is a versatile reagent in organic synthesis, particularly in the construction of sulfur-containing compounds. Its bromomethyl group can undergo nucleophilic substitution reactions , allowing for the introduction of various functional groups. This compound can serve as a precursor for the synthesis of thioethers , sulfoxides , and sulfones , which are valuable intermediates in pharmaceutical and agrochemical manufacturing .

Medicinal Chemistry

In medicinal chemistry, (3-Bromo-5-ethylphenyl)(methyl)sulfane can be used to create small molecule libraries for drug discovery. Its structural motif is found in many biologically active compounds, making it a key building block for the development of new therapeutic agents. It can be employed in the design of enzyme inhibitors , receptor modulators , and antioxidants due to its ability to mimic certain amino acid residues in peptides .

Material Science

This compound’s bromomethyl moiety can be utilized to modify the surface properties of materials. For instance, it can be grafted onto polymers to enhance their adhesion properties or to create antimicrobial surfaces . Additionally, it can be used in the development of organic semiconductors and electroluminescent materials by incorporating sulfur into the molecular framework .

Catalysis

(3-Bromo-5-ethylphenyl)(methyl)sulfane: can act as a ligand in transition metal catalysis. The sulfur atom can coordinate to metals, facilitating various catalytic processes such as cross-coupling reactions and hydrogenation . This can lead to advancements in the synthesis of complex organic molecules with high efficiency and selectivity .

Environmental Science

In environmental science, this compound can be explored for its potential use in heavy metal remediation . The sulfur atom in (3-Bromo-5-ethylphenyl)(methyl)sulfane has a high affinity for heavy metals, which could be exploited to remove contaminants like mercury and lead from water and soil .

Analytical Chemistry

The compound’s ability to form stable organometallic complexes makes it useful in analytical chemistry for detection and quantification of various substances. It can be used as a derivatization agent in chromatography and mass spectrometry to improve the analysis of sulfur-containing analytes .

Biochemistry

In biochemistry, (3-Bromo-5-ethylphenyl)(methyl)sulfane can be used to study protein interactions . By attaching it to biomolecules, researchers can investigate the role of sulfur in biological systems and its impact on protein folding , stability , and function .

Nanotechnology

Finally, in the field of nanotechnology, this compound can contribute to the synthesis of sulfur-doped nanomaterials . These materials have promising applications in energy storage , catalysis , and sensing . The incorporation of sulfur can modify the electronic properties of nanomaterials, leading to enhanced performance in various applications .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

The future directions for the use of “(3-Bromo-5-ethylphenyl)(methyl)sulfane” would depend on the specific area of research or industry in which it is being used. As a building block in chemical synthesis, its use could be expanded to the synthesis of new compounds with potential applications in various fields .

properties

IUPAC Name

1-bromo-3-ethyl-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNVDKJLROCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-ethylphenyl)(methyl)sulfane

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